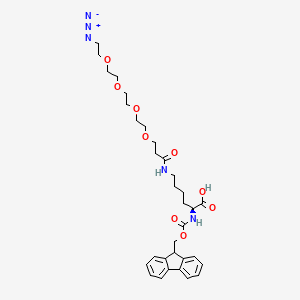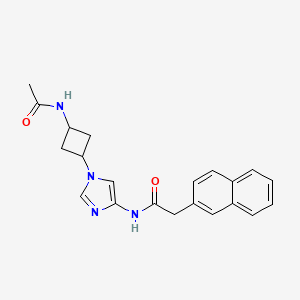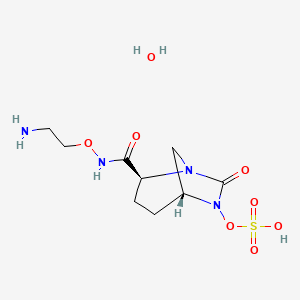
Nacubactam monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nacubactam monohydrate is a novel β-lactamase inhibitor with antibacterial activity. It is being developed as a single drug to be co-administered with cefepime or aztreonam. This compound is particularly significant in the fight against drug-resistant bacteria, especially those producing β-lactamases that hydrolyze β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nacubactam monohydrate is synthesized through a series of chemical reactions involving diazabicyclooctane structures. The synthetic route typically involves the formation of the diazabicyclooctane core, followed by functionalization to introduce the sulfooxy and carboxamide groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Nacubactam monohydrate primarily undergoes substitution reactions due to its β-lactamase inhibitory properties. It can also participate in hydrolysis reactions when interacting with β-lactamases .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that attack the β-lactam ring.
Hydrolysis Reactions: Catalyzed by β-lactamases, leading to the breakdown of the β-lactam ring.
Major Products: The major products formed from these reactions include the hydrolyzed forms of nacubactam, which are inactive against β-lactamases .
Scientific Research Applications
Nacubactam monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Nacubactam monohydrate exerts its effects through dual mechanisms:
Inhibition of Serine β-Lactamases: It binds to the active site of serine β-lactamases, preventing the hydrolysis of co-administered β-lactam antibiotics.
Inhibition of Penicillin-Binding Protein 2: This action disrupts bacterial cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar mechanism of action but different structural features.
Relebactam: Shares the β-lactamase inhibition property but has a different spectrum of activity.
Uniqueness of Nacubactam Monohydrate: this compound is unique due to its dual mechanism of action, which not only inhibits β-lactamases but also targets penicillin-binding protein 2. This dual action enhances its effectiveness against a broader range of β-lactamase-producing bacteria .
Properties
CAS No. |
2007923-17-1 |
|---|---|
Molecular Formula |
C9H18N4O8S |
Molecular Weight |
342.33 g/mol |
IUPAC Name |
[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;hydrate |
InChI |
InChI=1S/C9H16N4O7S.H2O/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18;/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18);1H2/t6-,7+;/m1./s1 |
InChI Key |
XZQAWKQXPUEMIH-HHQFNNIRSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


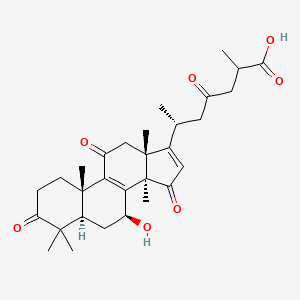
![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)

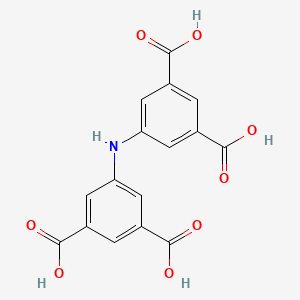
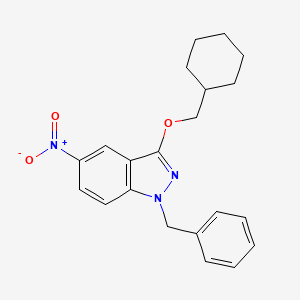
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)




